3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid

Description

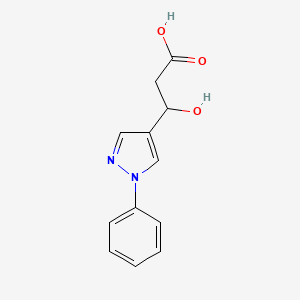

3-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is a β-hydroxypropanoic acid derivative featuring a pyrazole ring substituted with a phenyl group at the 1-position.

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

3-hydroxy-3-(1-phenylpyrazol-4-yl)propanoic acid |

InChI |

InChI=1S/C12H12N2O3/c15-11(6-12(16)17)9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8,11,15H,6H2,(H,16,17) |

InChI Key |

ASSBNSLOZGUFNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 3-Oxo-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid.

Reduction: 3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its pyrazole moiety which is known to interact with various biological targets.

Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

*Hypothetical data inferred from structural analogs.

Research Findings and Gaps

- Thermodynamic Stability: Thiazolidinone-containing analogs (e.g., ) exhibit lower melting points (122–124°C) due to disrupted crystallinity, whereas simpler derivatives (e.g., ) may have higher thermal stability.

- Toxicity Data: Safety profiles for pyrazole-propanoic acids remain understudied (e.g., notes incomplete toxicological data for a related hydrazone derivative).

Biological Activity

3-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS No. 1275849-39-2) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula of this compound is CHNO, with a molecular weight of 232.23 g/mol. The compound features a hydroxyl group and a pyrazole moiety, which contribute to its biological properties.

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown potential as an antibacterial agent. Studies have indicated that it can inhibit the growth of various Gram-negative and Gram-positive bacteria, although the exact mechanism remains under investigation .

- Anti-inflammatory Properties : Preliminary data suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation in various models .

- Antioxidant Activity : The presence of the hydroxyl group in its structure is believed to contribute to its antioxidant capabilities, helping to scavenge free radicals and reduce oxidative stress .

Antimicrobial Activity

A significant study highlighted the antibacterial effects of this compound against common foodborne pathogens. The compound was tested against strains such as Escherichia coli and Staphylococcus aureus, showing effective inhibition at concentrations as low as 100 µg/mL. The study also noted that the compound's efficacy was influenced by pH levels, with optimal activity observed at lower pH values .

Anti-inflammatory Effects

In a model of induced inflammation, this compound was administered to assess its impact on inflammatory markers. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential role in managing inflammatory diseases .

Antioxidant Potential

Research evaluating the antioxidant properties of this compound demonstrated that it effectively reduced lipid peroxidation in vitro. In one experiment, cells treated with 50 µM of the compound showed a decrease in malondialdehyde levels, a marker for oxidative stress .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Effects | Antioxidant Activity |

|---|---|---|---|

| This compound | Effective against E. coli and S. aureus | Significant reduction in TNF-alpha and IL-6 | Reduced lipid peroxidation |

| 3-Hydroxypropionic acid | Moderate | Minimal | Moderate |

| Pyrazole derivatives | Variable | Some anti-inflammatory effects reported | Limited evidence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.